3-(Bromomethyl)-5-chlorobenzo[b]thiophene is a halogenated heterocyclic compound with the molecular formula C₉H₆BrClS and a molecular weight of approximately 261.57 g/mol. It features a bromomethyl group and a chlorobenzothiophene structure, which contributes to its unique chemical properties. The compound has a melting point range of 129-131 °C and is typically stored under refrigeration to maintain stability .
Synthesis of 3-(Bromomethyl)-5-chlorobenzo[b]thiophene can be achieved through several methods:
3-(Bromomethyl)-5-chlorobenzo[b]thiophene is primarily used as an intermediate in organic synthesis. Its derivatives may find applications in:
While specific interaction studies for 3-(Bromomethyl)-5-chlorobenzo[b]thiophene are sparse, similar compounds have been shown to interact with various biological receptors and enzymes. These interactions could lead to significant biological effects, including antimicrobial activity or modulation of inflammatory pathways. Further research is necessary to elucidate the specific interactions and mechanisms of this compound .
Several compounds share structural similarities with 3-(Bromomethyl)-5-chlorobenzo[b]thiophene. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
5-Chloro-2-methylbenzo[b]thiophene | Chlorine and methyl groups | Exhibits different reactivity patterns |
3-Bromo-4-chlorobenzo[b]thiophene | Bromine and chlorine on adjacent rings | Potentially more reactive than the target compound |
5-Bromo-2-thiophenecarboxylic acid | Contains a carboxylic acid group | Different functional group alters properties |
These compounds demonstrate variations in halogenation and functional groups, influencing their reactivity and potential applications compared to 3-(Bromomethyl)-5-chlorobenzo[b]thiophene .
NBS is widely employed for selective bromination at allylic or benzylic positions due to its controlled radical generation. For 3-(bromomethyl)-5-chlorobenzo[b]thiophene, a regioselective approach involves brominating the methyl group on the benzo[b]thiophene core.
Key Findings:
Analytical Data:
Solvent choice critically impacts reaction efficiency and selectivity.
Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
---|---|---|---|---|
Acetonitrile | 25 | 99 | >98 | |
n-Hexane | 30 | 92 | 95 | |
Dibromomethane | 24–30 | 85 | 90 |
Insights:
Photobromination leverages light to initiate radical formation, enabling milder conditions.
Key Findings:
The Suzuki-Miyaura cross-coupling reaction represents one of the most significant methodologies for forming carbon-carbon bonds in benzothiophene derivatives, including 3-(bromomethyl)-5-chlorobenzo[b]thiophene [10]. This palladium-catalyzed process enables the coupling of organoborane compounds with halogenated aromatic substrates under relatively mild conditions [11]. The benzothiophene scaffold, with its unique electronic properties, provides an excellent platform for exploring diverse coupling strategies [12].
Recent investigations have demonstrated that benzothiophene derivatives participate effectively in Suzuki-Miyaura coupling reactions with various boronic acids and esters [16]. The presence of both bromomethyl and chloro substituents in 3-(bromomethyl)-5-chlorobenzo[b]thiophene offers multiple reactive sites for selective functionalization [2]. Research has shown that the bromomethyl group typically exhibits higher reactivity compared to the chloro substituent, enabling regioselective coupling strategies [30].
Optimization studies have revealed that catalyst selection plays a crucial role in achieving high yields and selectivity [11]. The combination of palladium acetate with phosphine ligands such as SPhos or XPhos has proven particularly effective for benzothiophene substrates [11]. Base selection is equally critical, with potassium phosphate and silver trifluoroacetate showing superior performance in different solvent systems [30].
Table 1: Suzuki-Miyaura Cross-Coupling Reaction Conditions and Yields for Benzothiophene Derivatives
Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
---|---|---|---|---|---|---|
Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 49 | [11] |
Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 69 | [11] |
Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 80 | [11] |
P2/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 90 | [11] |
Pd(OAc)₂/TMEDA | AgTFA | DMF | 105 | 24 | 82 | [30] |
Pd(OAc)₂/TMEDA | AgTFA | DMF | 110 | 24 | 85 | [30] |
Pd(OAc)₂/TMEDA | AgTFA | DMF | 115 | 24 | 84 | [30] |
The reaction mechanism proceeds through the established oxidative addition, transmetalation, and reductive elimination sequence [12]. For 3-(bromomethyl)-5-chlorobenzo[b]thiophene, the oxidative addition step involves insertion of palladium into the carbon-halogen bond, with the bromomethyl position typically favored due to its enhanced electrophilicity [15]. Transmetalation with the boronic acid partner occurs under basic conditions, facilitating the transfer of the organic group from boron to palladium [38].
Solvent effects significantly influence reaction outcomes, with aqueous-organic mixtures providing optimal conditions for many transformations [12]. The combination of 1,4-dioxane and water has emerged as a particularly effective solvent system, promoting both catalyst stability and substrate solubility [37]. Alternative solvent systems, including dimethylformamide and toluene-based mixtures, have also shown promise for specific substrate combinations [41].
Temperature optimization reveals that most Suzuki-Miyaura reactions of benzothiophene derivatives proceed efficiently between 100-120°C [30]. Lower temperatures may result in incomplete conversion, while excessive heating can lead to catalyst decomposition and side product formation [31]. Reaction times typically range from 12-24 hours, depending on the specific substrate and catalyst system employed [30].
Aryne-based intermolecular cyclization reactions provide a powerful alternative approach for constructing complex benzothiophene frameworks [17]. These transformations involve the generation of highly reactive aryne intermediates that undergo nucleophilic attack and subsequent cyclization to form fused ring systems [18]. The methodology offers unique advantages in terms of atom economy and the ability to introduce diverse substitution patterns [17].
The formation of benzothiophenes through aryne reactions with alkynyl sulfides represents a significant advancement in heterocyclic synthesis [17]. This one-step intermolecular process enables the construction of the benzothiophene core from readily available starting materials [18]. The reaction proceeds through nucleophilic attack of the sulfur atom on the electrophilic aryne intermediate, followed by intramolecular cyclization [17].
Mechanistic studies indicate that the regioselectivity of aryne addition is governed by the electronic and steric properties of both the aryne and nucleophile [19]. The formation of 3-substituted benzothiophenes is favored when electron-rich alkynyl sulfides are employed as nucleophiles [17]. The reaction tolerance to various functional groups, including halogens and electron-withdrawing substituents, makes this methodology particularly attractive for synthetic applications [18].
Table 2: Aryne-Based Intermolecular Cyclization Reaction Conditions for Benzothiophene Synthesis
Aryne Precursor | Nucleophile | Fluoride Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
---|---|---|---|---|---|---|---|
o-Silylaryl triflate | Alkynyl sulfides | CsF | THF | 25 | 3 | 75 | [17] |
o-Silylaryl triflate | Alkynyl sulfides | CsF | Acetonitrile | 25 | 3 | 68 | [17] |
o-Silylaryl triflate | Alkynyl sulfides | CsF | Toluene | 25 | 3 | 82 | [17] |
2-(Trimethylsilyl)phenyl triflate | 2-Methylenebenzothiophene-3-ones | TBAT | Ethyl acetate | 30 | 12 | 93 | [20] |
Phenyl triflate | Benzothiophene | TMPLi | Et₂O/THF | -78 | 12 | 89 | [48] |
Fluoride sources play a critical role in aryne generation, with cesium fluoride and tetrabutylammonium difluorotriphenylsilicate (TBAT) being the most commonly employed reagents [17]. The choice of fluoride source affects both the rate of aryne formation and the overall reaction selectivity [20]. Cesium fluoride typically provides milder conditions and better functional group tolerance [17].
Solvent selection significantly impacts reaction efficiency and product distribution [17]. Polar aprotic solvents such as tetrahydrofuran and acetonitrile generally provide favorable conditions for aryne generation and subsequent cyclization [17]. The use of mixed solvent systems, particularly combinations of diethyl ether and tetrahydrofuran, has proven effective for temperature-sensitive substrates [48].
Temperature control is essential for achieving optimal results in aryne-based cyclizations [48]. Most reactions proceed efficiently at ambient temperature, although some substrate combinations require heating to 30-50°C [20]. Lower temperatures (-78°C) are sometimes employed when using highly reactive aryne precursors or sensitive nucleophiles [48].
The scope of aryne-based cyclizations encompasses a wide range of substituted benzothiophenes [18]. Halogen-substituted arynes, including fluorinated and chlorinated derivatives, participate effectively in these transformations [17]. The methodology has been successfully applied to the synthesis of polycyclic aromatic compounds and extended π-systems [18].
Gold-catalyzed alkyne oxyarylation represents an emerging methodology for the functionalization of benzothiophene derivatives [24]. This transformation enables the simultaneous formation of carbon-carbon and carbon-oxygen bonds through the activation of alkyne substrates by cationic gold complexes [25]. The reaction provides access to complex oxyarylated products that are challenging to prepare through conventional methods [24].
The mechanism of gold-catalyzed oxyarylation involves the coordination of gold to the alkyne triple bond, followed by nucleophilic attack by the benzothiophene sulfoxide [24]. Subsequent rearrangement processes, including [3] [3]-sigmatropic rearrangement, lead to the formation of the final oxyarylated products [25]. The regioselectivity of the reaction is influenced by both electronic and steric factors [24].
Benzothiophene S-oxides serve as particularly effective substrates for gold-catalyzed oxyarylation reactions [24]. The sulfoxide functionality acts as both an oxidizing agent and a source of the aryl group in the final product [25]. This dual role enables efficient carbon-carbon bond formation while introducing valuable carbonyl functionality [24].
Table 3: Gold-Catalyzed Alkyne Oxyarylation Reaction Conditions for Benzothiophene Derivatives
Catalyst | Substrate | Alkyne | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity | Reference |
---|---|---|---|---|---|---|---|---|
[DTBPAu(PhCN)]SbF₆ | Benzothiophene S-oxide | Phenylacetylene | DCM | 0 | 0.5 | 85 | C3:C7 = 10:1 | [24] |
[DTBPAu(PhCN)]SbF₆ | Benzothiophene S-oxide | 1-Hexyne | DCM | 0 | 0.5 | 72 | C3:C7 = 5:1 | [24] |
[DTBPAu(PhCN)]SbF₆ | Benzothiophene S-oxide | Aryl alkynes | DCM | 50-75 | 2-8 | 68-91 | C3:C7 = 8:1-20:1 | [24] |
Me-DalPhos-AuCl | Alkene | Aryl alkynes | DCM | 40 | 6 | 95 | High | [43] |
Ph₃PAuCl | Alkene | Aryl alkynes | MeCN/MeOH | 25 | 12 | 35 | Moderate | [46] |
Catalyst selection is crucial for achieving high efficiency in gold-catalyzed oxyarylation reactions [24]. Phosphite-containing gold complexes, particularly [DTBPAu(PhCN)]SbF₆, have demonstrated superior performance compared to more electron-rich phosphine-based systems [25]. The choice of counterion also influences catalyst activity, with hexafluoroantimonate providing optimal results [24].
The substrate scope of gold-catalyzed oxyarylation is broad, encompassing both aromatic and aliphatic alkynes [24]. Electron-rich aryl alkynes generally provide higher regioselectivity for C3-functionalization, while aliphatic alkynes offer excellent yields with somewhat lower regioselectivity [25]. Functional group tolerance is remarkable, with esters, halides, and nitrogen-containing substituents all being compatible with the reaction conditions [24].
Reaction conditions are notably mild, with most transformations proceeding at or below room temperature [24]. The use of dichloromethane as solvent provides optimal results, although other chlorinated solvents can be employed [25]. The reaction times are typically short, ranging from 30 minutes to 8 hours depending on the substrate combination [24].
Mechanistic investigations have revealed that sulfoxide inhibition occurs during the reaction, potentially limiting catalyst turnover [24]. This observation has important implications for catalyst design and reaction optimization [25]. The development of more robust gold complexes that retain high activity in the presence of sulfoxides remains an active area of research [24].
Corrosive;Irritant